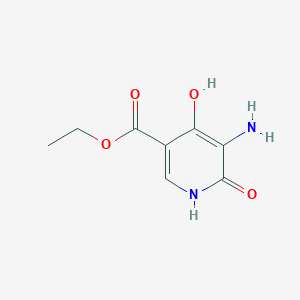
4-Fluoro-2-(pentan-2-yloxy)aniline
Übersicht
Beschreibung
4-Fluoro-2-(pentan-2-yloxy)aniline is a chemical compound with the molecular formula C11H16FNO . It has a molecular weight of 197.25 g/mol . The IUPAC name for this compound is 4-fluoro-2-pentan-2-yloxyaniline .
Molecular Structure Analysis
The molecular structure of 4-Fluoro-2-(pentan-2-yloxy)aniline includes 14 heavy atoms and has a complexity of 165 . It has 3 hydrogen bond acceptors and 1 hydrogen bond donor . The compound is canonicalized .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Fluoro-2-(pentan-2-yloxy)aniline include a molecular weight of 197.25 and a molecular formula of C11H16FNO . It has a covalently-bonded unit count of 1 . The compound has a topological polar surface area of 35.2Ų .
Wissenschaftliche Forschungsanwendungen
Catalysis and Chemical Synthesis One of the primary applications of 4-Fluoro-2-(pentan-2-yloxy)aniline and its derivatives is in the field of catalysis and chemical synthesis. For example, researchers have explored the use of monodentate transient directing groups to enable Ru(II)-catalyzed intermolecular direct ortho-C-H imidation of benzaldehydes, employing fluoroaniline derivatives as key intermediates. This approach has facilitated the synthesis of diverse quinazoline and fused isoindolinone scaffolds, highlighting the versatility of fluoroaniline compounds in organic synthesis and drug development (Wu et al., 2021).
Material Science and Polymer Chemistry In material science, fluoroaniline derivatives have been utilized in the synthesis of soluble and thermally stable polyamides. A study by Ghaemy and Bazzar (2010) demonstrated the successful synthesis of a novel diamine monomer with a pendant 4-(quinolin-8-yloxy) aniline group, leading to polyamides with excellent solubility and high thermal stability. These materials have potential applications in advanced polymer-based technologies, showcasing the utility of fluoroaniline derivatives in developing new materials (Ghaemy & Bazzar, 2010).
Environmental Science and Biodegradation Fluoroanilines, including compounds structurally related to 4-Fluoro-2-(pentan-2-yloxy)aniline, have also been studied for their environmental impact and biodegradation potential. The biodegradation of fluoroanilines by specific microbial strains, such as Labrys portucalensis, has been investigated, providing insights into the microbial detoxification of halogenated aromatic pollutants. These studies are critical for understanding the environmental fate of fluoroaniline compounds and developing bioremediation strategies for contaminated sites (Amorim et al., 2013).
Pharmaceutical Research and Development The structural modification and functionalization of fluoroaniline derivatives have significant implications in pharmaceutical research. The synthesis and evaluation of new compounds, such as eperezolid-like molecules derived from fluoroaniline, for their antimicrobial activities exemplify the ongoing exploration of fluoroaniline compounds in drug discovery. These studies contribute to the development of new therapeutic agents, underlining the importance of fluoroaniline derivatives in medicinal chemistry (Yolal et al., 2012).
Safety And Hazards
The safety data sheet for 4-Fluoro-2-(pentan-2-yloxy)aniline suggests that it should not be released into the environment . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If inhaled, the victim should be moved to fresh air .
Eigenschaften
IUPAC Name |
4-fluoro-2-pentan-2-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO/c1-3-4-8(2)14-11-7-9(12)5-6-10(11)13/h5-8H,3-4,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSPAZIVKBYORP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)OC1=C(C=CC(=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901272512 | |
| Record name | Benzenamine, 4-fluoro-2-(1-methylbutoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901272512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-(pentan-2-yloxy)aniline | |
CAS RN |
1373233-19-2 | |
| Record name | Benzenamine, 4-fluoro-2-(1-methylbutoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373233-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 4-fluoro-2-(1-methylbutoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901272512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




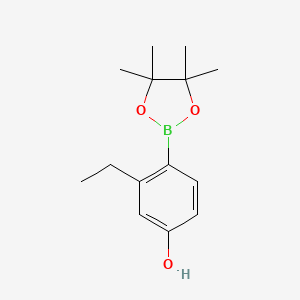
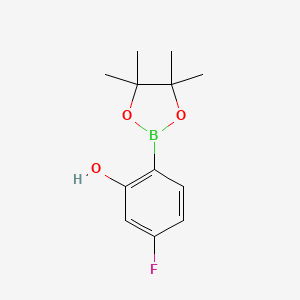

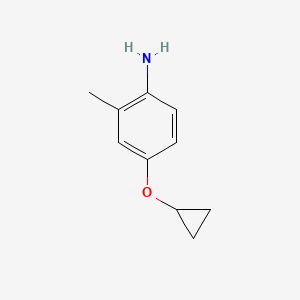
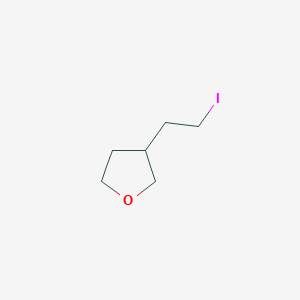
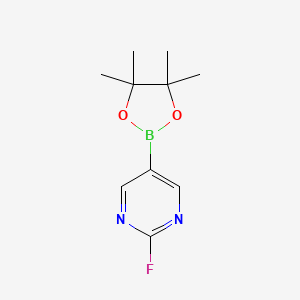
![2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1447478.png)
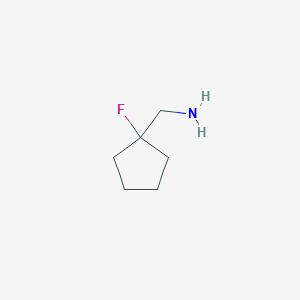
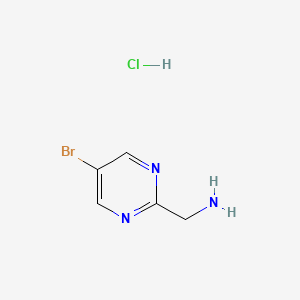
![1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride](/img/structure/B1447482.png)
![[1-(Pyrrolidin-2-ylmethyl)pyrrolidin-2-yl]methanol](/img/structure/B1447483.png)
![(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]oxolane-2,3,4-triol](/img/structure/B1447484.png)
